Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-77-7) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a bromine substituent at position 7 and an ethyl ester group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents due to its reactive bromine site, which enables cross-coupling reactions . Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 269.09 g/mol .
Properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-8(7)4-3-5-9(13)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPPNCLJJCCBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670307 | |
| Record name | Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-77-7 | |
| Record name | Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Scientific Research Applications
Medicinal Chemistry
Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate serves as a crucial scaffold in the development of novel therapeutic agents. Its applications include:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, with reported values around for COX-2 inhibition .
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines such as A549 and HCT116, with IC50 values indicating potent activity in the nanomolar range . It acts by inhibiting key pathways involved in cancer cell proliferation.
- Enzymatic Inhibitors : this compound is being explored for its potential to inhibit enzymes critical to various diseases, including HIV-1 reverse transcriptase .
Biochemical Research
This compound is utilized in biochemical studies to investigate the mechanisms of action of certain enzymes. It aids researchers in understanding biological pathways and developing targeted therapies. Notable applications include:
- Molecular Interaction Studies : The compound's unique structure allows it to bind to various enzymes and receptors, influencing their activity and providing insights into cellular processes .
Agricultural Chemistry
In agricultural chemistry, this compound is applied in the formulation of agrochemicals. Its ability to enhance the effectiveness of crop protection agents contributes to improved agricultural yields .
Material Science
The compound finds applications in material science due to its significant photophysical properties. It is used in:
- Development of Fluorescent Probes : this compound is employed to create fluorescent materials for various applications, including organic light-emitting devices .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in various analytical techniques. Its role aids in accurately quantifying related compounds in complex mixtures .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | IC50 ~ for COX-2 inhibition |
| Antitumor activity | Cytotoxic effects on A549 and HCT116 cell lines | |
| Enzymatic inhibitors | Potential inhibitor of HIV-1 reverse transcriptase | |
| Biochemical Research | Molecular interaction studies | Understanding enzyme mechanisms |
| Agricultural Chemistry | Agrochemical formulations | Enhanced crop protection effectiveness |
| Material Science | Development of fluorescent probes | Significant photophysical properties |
| Analytical Chemistry | Standard in analytical techniques | Accurate quantification in complex mixtures |
Case Studies
- Anti-inflammatory Research : A study published highlighted the synthesis and evaluation of ethyl 7-bromopyrazolo[1,5-a]pyridine derivatives as potential COX inhibitors. The findings indicated that modifications at the 7-position could enhance anti-inflammatory activity .
- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines, providing a basis for further development as anticancer agents .
- Fluorescent Probes Development : Recent advancements have shown that derivatives can be utilized as fluorescent probes in biological imaging applications due to their favorable photophysical properties .
Mechanism of Action
The mechanism by which Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structural modifications and functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-93-7)
- Structure : Bromine at position 5 instead of 5.
- Properties : Similar molecular weight (269.09 g/mol) but distinct reactivity due to the altered position of bromine. The 5-bromo derivative is less commonly reported in coupling reactions compared to the 7-bromo analog, likely due to steric or electronic factors .
- Synthesis : Prepared via analogous routes, but regioselectivity in cyclization steps may differ .
Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-30-4)
- Structure : Bromine at position 4.
- Applications: Used in Sonogashira coupling reactions to introduce alkynyl groups, as demonstrated in the synthesis of compounds like ethyl 4-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate (80% yield) .
- Key Data : ¹H NMR shows distinct aromatic proton shifts (e.g., δ 8.48 ppm for H-6) compared to the 7-bromo isomer .
Ethyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
Functional Group Modifications
Methyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Structure : Methyl ester instead of ethyl.
- Synthesis: Transesterification of the ethyl ester with methanol and dipotassium phosphate yields the methyl analog (30% after 48 h at 80°C) .
- Impact : Smaller ester group may enhance solubility in polar solvents but reduce lipophilicity compared to the ethyl derivative.
Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1207557-35-4)
- Structure : Adds a methoxy group at position 3.
- Synthesis : Prepared via regioselective cyclization using N-chlorosuccinimide (NCS) and substituted alkynes (7% yield) .
- Applications : The methoxy group may act as an electron-donating substituent, altering electronic properties for targeted interactions in drug design .
Ethyl 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 832138-80-4)
Physicochemical and Spectral Comparisons
Biological Activity
Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a unique structure that enhances its reactivity and biological potential. The compound's molecular formula is , and its IUPAC name reflects its bromine substitution at the 7-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation. It modulates enzymatic activity by binding to active sites or allosteric sites, which can lead to decreased enzymatic function and subsequent cellular effects .
- Antitumor Activity : Research indicates that this compound serves as a scaffold for developing antitumor agents. It has been tested in vitro against several cancer cell lines, demonstrating significant cytotoxic effects .
Medicinal Chemistry
This compound is being investigated for its potential in drug development. Its structural properties allow it to serve as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammatory pathways and cancer treatment .
Case Studies
- Anticancer Activity : A study evaluated the compound's effectiveness against HeLa (cervical cancer) and L929 (normal fibroblast) cells. The results indicated that the compound selectively inhibited the growth of HeLa cells while having a lesser effect on L929 cells, suggesting its potential as an anticancer agent with reduced toxicity to normal cells .
- HIV-1 Reverse Transcriptase Inhibition : In another study focused on HIV research, derivatives of this compound were synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase (RT). Compounds demonstrated varying degrees of inhibitory activity against both wild-type and drug-resistant strains of HIV-1 RT, highlighting their potential in antiviral therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Structure | Antitumor |
| Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Structure | Enzyme inhibitor |
This table illustrates the structural diversity within the pyrazolo[1,5-a]pyridine family and their respective biological activities. Each derivative exhibits unique properties that can be exploited for specific therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce diverse substituents:
Key findings :
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Suzuki couplings yield biaryl products with >75% efficiency when using arylboronic acids.
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Amination reactions require bulky ligands (e.g., Xantphos) to prevent dehalogenation side reactions.
Ester Hydrolysis and Functionalization
The ethyl carboxylate group participates in hydrolysis and subsequent derivatization:
Notes :
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Carboxylic acid intermediates are key for synthesizing kinase inhibitors .
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Direct reduction of the ester to alcohol is low-yielding due to competing bromine displacement.
Cyclization and Ring Expansion
The pyrazolo[1,5-a]pyridine core facilitates cycloaddition and ring-modification reactions:
Data highlights :
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Triazole hybrids exhibit enhanced biological activity (e.g., CDK inhibition) .
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Bromination at the 5-position occurs selectively under radical conditions.
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable C–C bond formation:
Critical parameters :
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Alkynyl products require strict anhydrous conditions to prevent Glaser coupling .
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Steric hindrance at the 7-position slows reaction kinetics in Negishi couplings.
Stability and Reaction Optimization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
